molecular formula C20H10N2 B14230295 2-[6-(4-Cyanophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile CAS No. 823227-04-9

2-[6-(4-Cyanophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile

Cat. No.: B14230295
CAS No.: 823227-04-9
M. Wt: 278.3 g/mol
InChI Key: ABISOVZELMFTKF-UHFFFAOYSA-N
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Description

2-[6-(4-Cyanophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile is an organic compound with the molecular formula C20H10N2 It is characterized by the presence of a cyanophenyl group and a benzonitrile moiety connected through a hex-3-ene-1,5-diynyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-(4-Cyanophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boron reagent with a halide in the presence of a palladium catalyst . The specific conditions for this reaction include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-[6-(4-Cyanophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the cyanophenyl or benzonitrile moieties, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

2-[6-(4-Cyanophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: The compound can be used in the study of biological pathways and interactions due to its unique structural properties.

    Industry: Used in the production of advanced materials, such as polymers and nanomaterials, due to its ability to form stable carbon-carbon bonds.

Mechanism of Action

The mechanism of action of 2-[6-(4-Cyanophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[6-(4-Cyanophenyl)hex-3-ene-1,5-diyn-1-yl]benzene
  • 2-[6-(4-Cyanophenyl)hex-3-ene-1,5-diyn-1-yl]benzamide

Uniqueness

2-[6-(4-Cyanophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various scientific applications.

Properties

CAS No.

823227-04-9

Molecular Formula

C20H10N2

Molecular Weight

278.3 g/mol

IUPAC Name

2-[6-(4-cyanophenyl)hex-3-en-1,5-diynyl]benzonitrile

InChI

InChI=1S/C20H10N2/c21-15-18-13-11-17(12-14-18)7-3-1-2-4-8-19-9-5-6-10-20(19)16-22/h1-2,5-6,9-14H

InChI Key

ABISOVZELMFTKF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C#CC=CC#CC2=CC=C(C=C2)C#N)C#N

Origin of Product

United States

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